Cas no 869634-07-1 (7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one)

869634-07-1 structure
Nombre del producto:7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one
Número CAS:869634-07-1
MF:C8H8ClN3OS
Megavatios:229.686618804932
MDL:MFCD07343829
CID:1087443
PubChem ID:7130836
7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one Propiedades químicas y físicas
Nombre e identificación
-
- 7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-(chloromethyl)-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one(SALTDATA: FREE)
- SCHEMBL4487737
- Z104341150
- EN300-14494
- MFCD07343829
- CS-0078630
- 869634-07-1
- 7-Chloromethyl-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- DTXSID80427872
- AKOS006220468
- D73945
- LSOANKRIPGZQFX-UHFFFAOYSA-N
- C8H8ClN3OS
- 7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one
-
- MDL: MFCD07343829
- Renchi: InChI=1S/C8H8ClN3OS/c1-2-6-11-12-7(13)3-5(4-9)10-8(12)14-6/h3H,2,4H2,1H3
- Clave inchi: LSOANKRIPGZQFX-UHFFFAOYSA-N
- Sonrisas: CCC1=NN2C(=O)C=C(CCl)N=C2S1
Atributos calculados
- Calidad precisa: 229.0076608g/mol
- Masa isotópica única: 229.0076608g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 375
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 70.3Ų
- Xlogp3: 1.1
7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14494-2.5g |
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 95.0% | 2.5g |
$135.0 | 2025-02-21 | |
TRC | C650603-500mg |
7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 500mg |
$ 160.00 | 2022-06-06 | ||
TRC | C650603-1g |
7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 1g |
$ 250.00 | 2022-06-06 | ||
TRC | C650603-100mg |
7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 100mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149270-100mg |
7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 95+% | 100mg |
¥ƥǽȷ | 2023-07-25 | |
Enamine | EN300-14494-50mg |
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 95.0% | 50mg |
$19.0 | 2023-09-29 | |
Enamine | EN300-14494-500mg |
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 95.0% | 500mg |
$50.0 | 2023-09-29 | |
Enamine | EN300-14494-1000mg |
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 95.0% | 1000mg |
$64.0 | 2023-09-29 | |
Enamine | EN300-14494-100mg |
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
869634-07-1 | 95.0% | 100mg |
$22.0 | 2023-09-29 | |
abcr | AB267721-1 g |
7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one; . |
869634-07-1 | 1 g |
€161.50 | 2023-07-20 |
7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one Literatura relevante
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
2. Back matter
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
869634-07-1 (7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one) Productos relacionados
- 1891434-87-9(2-2-(dimethylamino)-5-fluorophenylpropanoic acid)
- 2138275-43-9(2-Thiophenecarboxaldehyde, 5-(2,3-dimethoxyphenyl)-)
- 1805955-09-2(3-(Difluoromethyl)-4-fluoro-5-nitro-2-(trifluoromethoxy)pyridine)
- 1806343-32-7(3-(Bromomethyl)-2-ethylphenylpropanal)
- 2640956-11-0(1-(2,5-difluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide)
- 35891-72-6(L-2-Amino-4-methoxy-trans-but-3-enoic Acid)
- 2375247-57-5(Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-)
- 560995-28-0(5-(2-methyl-3-furyl)-1,3,4-oxadiazole-2-thiol)
- 1421601-92-4(1-(2,3-dihydro-1-benzofuran-3-yl)methanamine hydrochloride)
- 1934880-66-6(CID 129989854)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:869634-07-1)7-(Chloromethyl)-2-ethyl-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one

Pureza:99%
Cantidad:5g
Precio ($):815.0